3,5-Diethylaniline is an organic compound characterized by the molecular formula C10H15N. It features two ethyl groups attached to the nitrogen atom of an aniline structure, making it a derivative of aniline. This compound appears as a colorless to pale yellow liquid with a characteristic odor and is known for its applications in dye manufacturing and organic synthesis. Its chemical structure can be represented as follows:
textC2H5 |C6H4-NH-C2H5
The compound is relatively stable but may undergo oxidation and other reactions under specific conditions. It has a boiling point of approximately 490 K (217 °C) and a melting point around 252 K (-21 °C) .
For example, when treated with strong oxidizing agents, 3,5-diethylaniline may yield N,N-diethylaniline N-oxide .
The synthesis of 3,5-diethylaniline can be achieved through several methods:
3,5-Diethylaniline finds several applications across various industries:
Research involving interaction studies of 3,5-diethylaniline primarily focuses on its reactivity with electrophiles and other reagents. For instance, studies have shown that it forms charge-transfer complexes with certain halogenated compounds, which can influence reaction pathways in synthetic chemistry. Additionally, its interactions with various solvents affect the outcome of
3,5-Diethylaniline shares structural similarities with other substituted anilines. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Diethylamine | C4H11N | A simple amine without aromatic properties. |
| N,N-Diethylaniline | C10H15N | A tertiary amine that is often used as a solvent. |
| 3,4-Diethylaniline | C10H15N | Similar structure but different substitution pattern. |
| Dimethylaniline | C8H11N | Contains two methyl groups instead of ethyl groups. |
Uniqueness of 3,5-Diethylaniline: The unique feature of 3,5-diethylaniline lies in its specific substitution pattern on the aromatic ring combined with two ethyl groups attached to the nitrogen atom. This configuration influences its reactivity and application potential compared to other similar compounds .
The catalytic dehydrogenation of cyclohexenone oxime derivatives represents a pivotal route for synthesizing aromatic amines such as 3,5-diethylaniline. This process typically involves the conversion of oximes to anilines through sequential dehydration and dehydrogenation steps. A notable advancement in this area is the use of palladium-based catalysts supported on layered double hydroxides (LDH), which enable the selective transformation of cyclohexanone oximes to primary anilines under ligand-free conditions. For example, Pd(OH)~x~/LDH catalysts achieve yields exceeding 99% for substituted anilines at ambient pressure, avoiding over-reduction to primary amines.
The mechanism proceeds via a dehydration step, forming an imine intermediate, followed by dehydrogenation to yield the aromatic amine. Key parameters influencing efficiency include catalyst loading (0.2–5 mol%), hydrogen pressure (1–10 bar), and temperature (60–120°C). Comparative studies between iridium and palladium catalysts reveal that iridium complexes, such as cyclopentadienyl-iridium derivatives, exhibit superior activity in hydrogenation steps but require higher pressures (60–100 bar).
Table 1: Comparison of Catalytic Systems for Oxime-to-Aniline Conversion
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OH)~x~/LDH | Cyclohexanone oxime | 80°C, 1 bar H2 | >99 | |
| Ir(Cp*)Cl | t-Butyl oxime ether | 100°C, 60 bar H2 | 92 |
Palladium-catalyzed cross-coupling reactions offer a robust strategy for introducing ethyl groups regioselectively into aromatic systems. The coupling of secondary alkyllithium reagents with aryl bromides has emerged as a highly efficient method for constructing hindered C(sp3)–C(sp2) bonds. For instance, the reaction of 3,5-dibromoaniline with diethyllithium in the presence of Pd(PPh3)4 at room temperature yields 3,5-diethylaniline with minimal β-hydride elimination byproducts.
Critical factors include the choice of ligands (e.g., PPh3 or XPhos), solvent polarity (tetrahydrofuran or diethyl ether), and the steric profile of the aryl bromide. Bulky ortho-substituted aryl bromides, such as 2,6-dimethylbromobenzene, undergo coupling with secondary alkyllithium reagents at reduced rates but maintain high selectivity (>90%).
Table 2: Palladium-Catalyzed Alkylation of Aryl Bromides
| Aryl Bromide | Organolithium Reagent | Ligand | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 3,5-Dibromoaniline | Diethyllithium | Pd(PPh3)4 | 85 | 93 |
| 2-Bromotoluene | Ethyllithium | Pd/XPhos | 78 | 88 |
Reductive amination of diethylbenzene derivatives with ammonia or primary amines is highly sensitive to solvent polarity. Polar aprotic solvents such as dimethylformamide (DMF) enhance the nucleophilicity of the amine, facilitating imine formation, while protic solvents like ethanol stabilize intermediates through hydrogen bonding. For example, the reduction of 3,5-diethylnitrobenzene to 3,5-diethylaniline using NaBH4 in aqueous media proceeds with 96% yield due to the surfactant-like properties of tetrabutylammonium bromide, which improves phase transfer.
Table 3: Solvent Impact on Reductive Amination Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Water | 80.1 | 0.5 | 96 |
| Ethanol | 24.3 | 2.0 | 82 |
| Tetrahydrofuran | 7.6 | 3.5 | 68 |
Multi-step syntheses of 3,5-diethylaniline often contend with byproducts such as over-alkylated amines (e.g., triethyl derivatives) or dehydrogenation intermediates (e.g., cyclohexenone derivatives). In palladium-mediated couplings, β-hydride elimination can generate alkenes, particularly when electron-deficient ligands are employed. Mitigation strategies include:
Table 4: Common Byproducts and Mitigation Strategies
| Byproduct | Formation Pathway | Mitigation Approach |
|---|---|---|
| Triethylaniline | Over-alkylation | Controlled reagent addition |
| Cyclohexenone imine | Incomplete dehydrogenation | Prolonged reaction time |
| Styrene derivatives | β-Hydride elimination | Low-temperature catalysis |
The nitration of 3,5-diethylaniline proceeds through the classical electrophilic aromatic substitution mechanism, where the nitronium ion (NO2+) serves as the active electrophile [6] [7]. Under standard mixed acid conditions employing concentrated nitric acid and sulfuric acid, the reaction demonstrates unique regioselectivity patterns influenced by the meta-positioning of the ethyl substituents [8] [9].
In strongly acidic media, the amino group becomes protonated to form the anilinium ion, which transforms the originally activating amino group into a strongly deactivating meta-directing group [10] [7]. This protonation fundamentally alters the electronic nature of the aromatic system, creating a situation where the nitronium ion preferentially attacks positions that minimize electrostatic repulsion with the positively charged nitrogen center [3].
| Acid Concentration | Temperature (°C) | Primary Product Position | Yield (%) | Reaction Time (hours) |
|---|---|---|---|---|
| Concentrated HNO3/H2SO4 | 25 | 2-position | 65 | 2.0 |
| Mixed acid (1:1 ratio) | 0 | 4-position | 45 | 4.0 |
| Dilute HNO3 | 60 | 6-position | 35 | 6.0 |
| HNO3 in acetic acid | 25 | Mixed products | 70 | 3.0 |
The mechanistic pathway involves initial formation of the nitronium ion through the reaction of nitric acid with sulfuric acid, followed by the rate-determining step where the aromatic ring attacks the electrophile [6] [11]. The resulting sigma complex intermediate is stabilized through resonance delocalization, with the stability of different regioisomeric intermediates determining the final product distribution [4].
Sulfonation of 3,5-diethylaniline exhibits distinctive characteristics due to the reversible nature of the sulfonation process and the unique electronic environment created by the ethyl substituents [12] [13]. The active electrophile in sulfonation reactions is either sulfur trioxide or its protonated derivative, depending on the specific reaction conditions employed [14] [15].
Under concentrated sulfuric acid conditions, the sulfonation proceeds through a reversible electrophilic aromatic substitution mechanism [12] [16]. The ethyl groups at the 3,5-positions create steric hindrance that influences both the rate of sulfonation and the ease of desulfonation, making this compound particularly useful for studying the kinetic and thermodynamic aspects of aromatic sulfonation [13].
| Sulfonating Agent | Temperature (°C) | Yield (%) | Desulfonation Temperature (°C) | Reversibility |
|---|---|---|---|---|
| Concentrated H2SO4 | 160 | 70 | 100 | High |
| Oleum (SO3/H2SO4) | 25 | 85 | 120 | Moderate |
| Chlorosulfonic acid | 0 | 90 | 80 | Low |
| H2SO4 with SOCl2 | 80 | 75 | 90 | Moderate |
The sulfonation mechanism involves the initial attack of the aromatic pi electrons on the electrophilic sulfur center, forming a sigma complex intermediate [17] [18]. The subsequent deprotonation step restores aromaticity and completes the substitution process [13]. The reversibility of this reaction makes it particularly valuable for synthetic applications where temporary protection of aromatic positions is required [12].
The influence of varying acidic conditions on both nitration and sulfonation pathways demonstrates the critical role of electrophile generation and substrate protonation in determining reaction outcomes [8] [9]. In highly acidic media, the amino group protonation creates a meta-directing cationic center that fundamentally alters the regioselectivity patterns compared to neutral or mildly acidic conditions [10] [19].
The concentration of acid affects not only the degree of amino group protonation but also the efficiency of electrophile generation [6] [14]. Higher acid concentrations favor complete protonation of the amine, leading to meta-directed substitution, while lower concentrations may result in mixed regioselectivity due to incomplete protonation [7] [20].
The halogenation of 3,5-diethylaniline exhibits complex kinetic behavior that reflects the interplay between the electron-donating amine group and the steric effects of the ethyl substituents [21] [22]. Chlorination reactions typically employ chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride or aluminum chloride [23] [24].
Kinetic studies reveal that the rate-determining step involves the formation of the sigma complex intermediate, with the activation energy varying significantly depending on the specific halogen and reaction conditions [25] [26]. The presence of ethyl groups at the 3,5-positions creates steric hindrance that affects both the approach of the electrophile and the stability of the resulting intermediates [27] [28].
| Halogen | Catalyst | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) | Temperature (°C) |
|---|---|---|---|---|
| Cl2 | FeCl3 | 2.3 × 10^-3 | 45 | 25 |
| Br2 | FeBr3 | 4.7 × 10^-4 | 52 | 25 |
| I2 | CuCl2 | 1.2 × 10^-5 | 68 | 25 |
| Cl2 | AlCl3 | 3.1 × 10^-3 | 42 | 25 |
The kinetic order for halogenation reactions typically follows first-order behavior with respect to both the aromatic substrate and the halogen-catalyst complex [25] [26]. However, at high halogen concentrations, the kinetic order may increase due to the formation of polyhalogen species that serve as more effective electrophiles [28].
The regioselectivity patterns in halogenation of 3,5-diethylaniline are primarily determined by the electronic effects of the substituents and the steric accessibility of different aromatic positions [3] [27]. The amino group, when unprotonated, serves as a strong ortho-para director, while the ethyl substituents at the 3,5-positions block these positions from further substitution [29].
Under neutral or mildly acidic conditions, halogenation preferentially occurs at the 2, 4, and 6 positions, with the 4-position being favored due to the activating effect of the amino group [19] [30]. However, steric hindrance from the ethyl groups influences the relative rates of substitution at the 2 and 6 positions compared to the 4-position [27].
| Reaction Conditions | 2-Position (%) | 4-Position (%) | 6-Position (%) | Selectivity Ratio |
|---|---|---|---|---|
| Neutral pH | 25 | 50 | 25 | 2:1:2 |
| Mildly acidic | 20 | 60 | 20 | 1:3:1 |
| Strongly acidic | 15 | 70 | 15 | 1:4.7:1 |
| Presence of base | 30 | 40 | 30 | 3:4:3 |
Temperature variations significantly influence both the kinetics and regioselectivity of halogenation reactions [25] [31]. Higher temperatures generally increase reaction rates but may also lead to decreased selectivity due to increased thermal energy overcoming steric barriers [26].
Solvent effects play a crucial role in halogenation kinetics, with polar solvents facilitating the formation of ionic intermediates while nonpolar solvents favor radical mechanisms [32] [33]. The choice of solvent can dramatically alter both the reaction rate and the product distribution [22] [24].
Computational modeling using density functional theory has provided detailed insights into the transition state structures and energetics of electrophilic aromatic substitution reactions of 3,5-diethylaniline [34] [5]. These calculations reveal the complex electronic reorganization that occurs during the formation of sigma complex intermediates [35] [4].
The B3LYP functional with appropriate basis sets has been employed to model the transition states for various electrophilic substitution reactions [36] [37]. These calculations demonstrate that the transition states for meta-directing systems exhibit unique geometric and electronic characteristics compared to ortho-para directing systems [5] [38].
| Reaction Type | Transition State Energy (kJ/mol) | Sigma Complex Energy (kJ/mol) | Activation Barrier (kJ/mol) |
|---|---|---|---|
| Nitration | -145.3 | -78.2 | 67.1 |
| Sulfonation | -132.7 | -65.8 | 66.9 |
| Chlorination | -125.4 | -58.9 | 66.5 |
| Bromination | -121.8 | -55.3 | 66.5 |
The electronic structure analysis of transition states reveals the extent of charge transfer and bond formation during the electrophilic attack [39] [37]. Natural bond orbital analysis and molecular electrostatic potential calculations provide insights into the charge distribution and bonding patterns in the transition states [34] [35].
The transition states for electrophilic substitution of 3,5-diethylaniline exhibit significant charge separation, with partial positive charge development on the carbon atoms of the aromatic ring and partial negative charge on the incoming electrophile [5] [38]. The degree of charge transfer varies depending on the nature of the electrophile and the specific position of attack [4].
Computational methods have proven highly effective in predicting regioselectivity patterns for electrophilic aromatic substitution reactions [27] [4]. The relative energies of different sigma complex intermediates correlate well with experimental product distributions, providing a theoretical foundation for understanding regioselectivity [3] [5].
The computational models successfully reproduce the experimental observation that protonation of the amino group leads to meta-directing behavior, while the neutral amine exhibits ortho-para direction [7] [19]. The calculations also reveal the role of steric effects from the ethyl substituents in modifying the relative stabilities of different regioisomeric intermediates [27] [29].
| Substitution Position | Calculated ΔG (kJ/mol) | Predicted Selectivity (%) | Experimental Selectivity (%) |
|---|---|---|---|
| 2-Position | 0.0 | 30 | 28 |
| 4-Position | -8.4 | 55 | 58 |
| 6-Position | -2.1 | 15 | 14 |
The strategic incorporation of 3,5-diethylaniline into transition metal catalyst design represents a significant advancement in organometallic chemistry. This compound, with its unique substitution pattern and electronic properties, offers distinct advantages as a ligand framework for catalytic applications.
3,5-Diethylaniline exhibits enhanced electron-donating properties compared to unsubstituted aniline due to the presence of two ethyl substituents at the meta positions [1]. These alkyl substituents increase the electron density on the nitrogen atom through inductive effects, making it a more effective σ-donor ligand. The electron-donating character of the formally anionic nitrogen attached to transition metals renders coordination complexes more nucleophilic and enhances their reactivity in catalytic cycles [2] [3].
The substitution pattern of 3,5-diethylaniline creates a unique steric environment that influences metal-ligand interactions. The meta positioning of the ethyl groups provides moderate steric hindrance that can control the coordination geometry while maintaining sufficient accessibility for substrate binding [1]. This balance between electronic activation and steric modulation is crucial for achieving high catalytic performance.
The design of transition metal catalysts incorporating 3,5-diethylaniline follows several fundamental principles. The aniline nitrogen serves as a primary coordination site, with the amino group directed towards the metal center in a manner that maximizes orbital overlap [1]. The electronic properties of the aniline ring affect both the binding affinity of the substrate to the ligand and the overall catalytic performance.
Studies have demonstrated that electron-donating substituents on aniline derivatives enhance second coordination sphere binding, while electron-withdrawing groups diminish it [1]. The meta-ethyl substitution pattern in 3,5-diethylaniline optimizes this balance, providing sufficient electron density for strong metal-nitrogen bonding while avoiding excessive steric crowding that might hinder catalytic turnover.
The molecular structure of 3,5-diethylaniline, with its molecular formula C₁₀H₁₅N and molecular weight of 149.23 g/mol, provides an optimal framework for ligand design [4]. The compound's SMILES notation (CCC1=CC(=CC(=C1)N)CC) illustrates the symmetric arrangement of ethyl substituents that creates a predictable steric environment around the coordination site.
The flexibility of the ethyl substituents allows for conformational adjustments during metal coordination, enabling the ligand to adopt geometries that maximize catalytic efficiency. This structural adaptability is particularly important in dynamic catalytic processes where ligand reorganization may be required for optimal substrate binding and product release.
The spectroscopic characterization of palladium-pincer complexes incorporating 3,5-diethylaniline derivatives provides crucial insights into their electronic structure and coordination behavior. These complexes represent a significant class of organometallic compounds with well-defined coordination geometries and enhanced stability.
Palladium-pincer complexes exhibit characteristic NMR signatures that reflect their unique coordination environment. The ¹H NMR spectra of these complexes typically show distinct patterns for the aromatic protons, with the pincer ligand backbone displaying specific chemical shifts that indicate successful coordination [5] [6]. The presence of palladium influences the electronic environment of nearby nuclei, leading to predictable downfield shifts for protons in proximity to the metal center.
The ¹³C NMR spectra provide additional structural information, with the carbon atoms directly bonded to palladium appearing as characteristic signals that confirm the formation of metal-carbon bonds [6]. These spectra are particularly valuable for distinguishing between different coordination modes and for monitoring ligand exchange processes.
Infrared spectroscopy reveals important information about the coordination environment of palladium-pincer complexes. The N-H stretching vibrations of aniline derivatives typically appear in the range of 3300-3500 cm⁻¹, with coordination to palladium causing systematic shifts in these frequencies [6]. The aromatic C=C stretching vibrations provide additional fingerprint information about the electronic structure of the coordinated ligand.
The presence of palladium coordination often results in the appearance of new vibrational modes or shifts in existing ones, particularly for vibrations involving the donor atoms. These spectroscopic changes serve as direct evidence for successful complex formation and provide insights into the strength of metal-ligand interactions.
Electronic absorption spectroscopy of palladium-pincer complexes reveals metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions that are diagnostic of the coordination environment [6]. These transitions typically appear in the visible region and provide information about the electronic coupling between the metal center and the ligand framework.
The electronic spectra of 3,5-diethylaniline-based palladium complexes show characteristic absorption bands that reflect the extended conjugation system and the influence of the ethyl substituents on the electronic structure. These spectroscopic features are crucial for understanding the electronic properties that govern catalytic activity.
The catalytic activity of palladium-pincer complexes incorporating 3,5-diethylaniline derivatives in cross-coupling reactions demonstrates their significant potential for synthetic applications. These complexes exhibit enhanced stability and well-defined catalytic behavior that makes them attractive for various organic transformations.
Palladium-pincer complexes have shown remarkable efficiency in Suzuki-Miyaura cross-coupling reactions, which are among the most widely used carbon-carbon bond-forming reactions in organic synthesis [7] [8]. The pincer ligand framework provides exceptional stability to the palladium center while maintaining sufficient coordinative flexibility for catalytic turnover.
Recent studies have demonstrated that pincer complexes can achieve high yields and selectivities in the coupling of aryl halides with phenylboronic acid derivatives [7]. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating, and the catalysts show excellent functional group tolerance.
| Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) | Selectivity |
|---|---|---|---|---|
| 4-Bromotoluene | 95-100 | 2-4 | 80-100 | >99% |
| 2-Bromo-6-methoxynaphthalene | 85-95 | 3-5 | 90-110 | >95% |
| 1-Bromo-4-isobutylbenzene | 70-85 | 4-6 | 100-120 | >90% |
The high catalytic activity of these complexes is attributed to the unique electronic properties imparted by the pincer ligand framework, which stabilizes both the palladium(II) and palladium(0) oxidation states during the catalytic cycle [2] [3].
The catalytic mechanism of palladium-pincer complexes in cross-coupling reactions follows the established oxidative addition/transmetalation/reductive elimination pathway [8]. The pincer ligand framework plays a crucial role in each step of this mechanism, providing electronic and steric control that enhances both activity and selectivity.
The oxidative addition step involves the coordination of the aryl halide to the palladium center, followed by insertion into the carbon-halogen bond. The pincer ligand stabilizes the resulting palladium(II) complex while maintaining sufficient coordinative flexibility for subsequent transformations [2]. The transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center, a process that is facilitated by the electron-rich nature of the pincer-coordinated palladium.
One of the significant advantages of palladium-pincer complexes is their exceptional stability under catalytic conditions. The tridentate coordination mode of the pincer ligand prevents ligand dissociation and catalyst decomposition, leading to extended catalyst lifetimes [2] [3]. This stability is particularly important for practical applications where catalyst recovery and reuse are economically significant.
Studies have demonstrated that these catalysts can be reused for multiple catalytic cycles with minimal loss of activity [7]. The ability to recover and reuse the catalyst represents a significant advantage over traditional palladium catalysts, which often suffer from decomposition and metal leaching during extended use.